molecular formula C8H10N2O2 B3282533 2-Amino-2-(4-aminophenyl)acetic acid CAS No. 75176-85-1

2-Amino-2-(4-aminophenyl)acetic acid

Cat. No.: B3282533
CAS No.: 75176-85-1
M. Wt: 166.18 g/mol
InChI Key: OOASNXLDNAKYSG-UHFFFAOYSA-N
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Description

2-Amino-2-(4-aminophenyl)acetic acid is a compound that belongs to the class of phenylacetic acids. It is characterized by the presence of an amino group at the second position of the phenyl ring and another amino group attached to the acetic acid moiety. This compound is known for its role as a fungal metabolite produced by Colletotrichum gloeosporioides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-aminophenyl)acetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins by adding water, 4-nitrophenylacetic acid, and acetic acid to a reactor. The mixture is stirred and heated to 90-95°C, followed by the gradual addition of iron powder. The reaction mixture is then refluxed for 2 hours . After cooling, the product is neutralized with sodium carbonate, filtered, and further purified by recrystallization .

Industrial Production Methods

For industrial production, the preparation method involves adding concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide into a reactor. The reaction mixture undergoes crystallization, filtration, and re-crystallization to obtain 4-nitrophenylacetonitrile. This intermediate is then subjected to further reactions involving sulfuric acid solution, glacial acetic acid, and skeletal nickel to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-aminophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-aminophenyl)acetic acid involves its interaction with biological targets. It has been shown to interact with proton-coupled oligopeptide transporters, inhibiting the transport of labeled peptides . This interaction suggests its potential role in modulating peptide transport and related metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-aminophenyl)acetic acid is unique due to the presence of two amino groups, one on the phenyl ring and the other on the acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.

Properties

IUPAC Name

2-amino-2-(4-aminophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASNXLDNAKYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75176-85-1
Record name 75176-85-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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